molecular formula C21H25N3O3 B2651826 N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797356-52-5

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Cat. No.: B2651826
CAS No.: 1797356-52-5
M. Wt: 367.449
InChI Key: GRIKOQFFIKJABD-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyanophenyl group and a methoxyadamantane moiety, linked through an oxalamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate through a nitration reaction followed by reduction.

    Methoxyadamantane Derivative Synthesis: The methoxyadamantane derivative is synthesized through a series of reactions starting from adamantane, involving methoxylation and subsequent functional group transformations.

    Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the methoxyadamantane derivative using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds in material science.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(adamantan-2-yl)oxalamide
  • N1-(2-cyanophenyl)-N2-(methoxyadamantan-2-yl)urea
  • N1-(2-cyanophenyl)-N2-(adamantan-2-yl)carbamate

Uniqueness

N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide stands out due to its unique combination of a methoxyadamantane moiety and an oxalamide linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIKOQFFIKJABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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